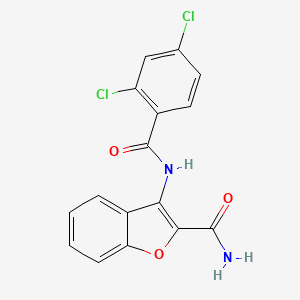
3-(2,4-Dichlorobenzamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of benzofuran compounds consists of fused benzene and furan rings . The 2-position of benzofuran may be unsubstituted, or it may have various substituents that can enhance the antimicrobial activity .Chemical Reactions Analysis
Benzofuran derivatives have been shown to display a wide range of antimicrobial and anticancer properties . For example, a benzofuran derivative found in Eupatorium adenophorum exhibits antiviral effects against RSV LONG and A2 strains .Physical And Chemical Properties Analysis
Benzofuran is a colorless liquid that is a component of coal tar. It can be extracted from coal tar or obtained by dehydrogenation of 2-ethylphenol .Scientific Research Applications
Anticancer Therapeutics
Benzofuran derivatives, including 3-(2,4-Dichlorobenzamido)benzofuran-2-carboxamide , have shown significant potential in anticancer therapy. They exhibit inhibitory potency against various human cancer cell lines, making them promising candidates for the development of new anticancer drugs .
Antibacterial Agents
The furan nucleus, which is part of the benzofuran structure, plays a crucial role in the development of new antibacterial compounds. These compounds are being explored to combat microbial resistance, which has become a global issue due to the ineffectiveness of currently available antimicrobial medicines .
Agricultural Applications
In agriculture, benzofuran derivatives are being studied for their potential use in protecting crops from pests and diseases. Their chemical structure allows for a variety of modifications, which can lead to the development of new agrochemicals .
Industrial Chemical Synthesis
The modular synthetic routes involving benzofuran derivatives are highly valued in industrial chemistry. They allow for the efficient installation of a wide range of substituents, which can lead to the creation of diverse collections of benzofuran derivatives for various industrial applications .
Environmental Applications
Benzofuran derivatives are being explored for their environmental applications, particularly in the removal or neutralization of pollutants. Their structural complexity and reactivity make them suitable candidates for environmental remediation processes .
Biotechnological Research
In biotechnology, benzofuran derivatives like 3-(2,4-Dichlorobenzamido)benzofuran-2-carboxamide are used in small molecule screening campaigns. Their diverse biological activities are crucial for discovering new drugs and understanding biological processes .
Material Science
Benzofuran-2-carboxylic acid derivatives, which share a similar core structure with 3-(2,4-Dichlorobenzamido)benzofuran-2-carboxamide , have been studied for their potential in material science. They show promise in immune modulation and cancer cell inhibition, which can be beneficial in developing materials for healthcare applications .
Future Directions
properties
IUPAC Name |
3-[(2,4-dichlorobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3/c17-8-5-6-9(11(18)7-8)16(22)20-13-10-3-1-2-4-12(10)23-14(13)15(19)21/h1-7H,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKFJBFDNXAXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorobenzamido)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



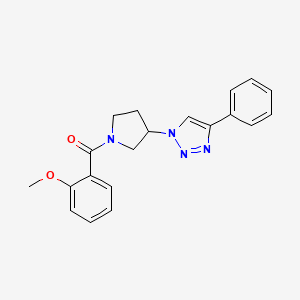
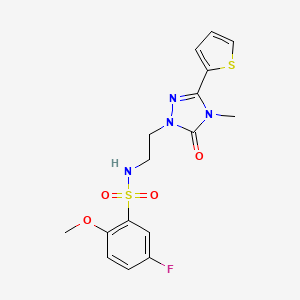

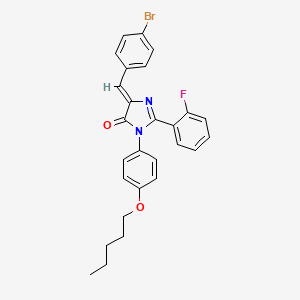
![7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride](/img/structure/B2927383.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2927384.png)
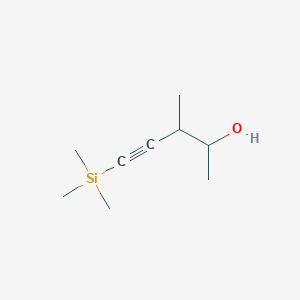

![5-Isobutyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester](/img/structure/B2927388.png)
![N'-[2-(4-chlorophenoxy)ethanimidoyl]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B2927389.png)
![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2927392.png)
